Cas no 2385363-22-2 (5-Bromo-oxazole-2-carboxylic acid methyl ester)

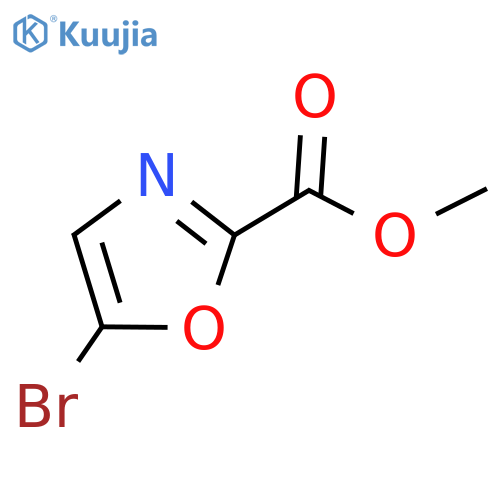

2385363-22-2 structure

商品名:5-Bromo-oxazole-2-carboxylic acid methyl ester

CAS番号:2385363-22-2

MF:C5H4BrNO3

メガワット:205.9942

MDL:MFCD32716745

CID:5051399

5-Bromo-oxazole-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-oxazole-2-carboxylic acid methyl ester

- 5-Bromo-2-oxazolecarboxylic acid methyl ester

-

- MDL: MFCD32716745

- インチ: 1S/C5H4BrNO3/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3

- InChIKey: CCXKVBUSEPWJKZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])N=C(C(=O)OC([H])([H])[H])O1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 141

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 52.3

5-Bromo-oxazole-2-carboxylic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D972057-1g |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 1g |

$2235 | 2024-07-28 | |

| eNovation Chemicals LLC | D972057-500mg |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 500mg |

$1430 | 2025-02-25 | |

| eNovation Chemicals LLC | D972057-250mg |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 250mg |

$890 | 2025-02-25 | |

| eNovation Chemicals LLC | D972057-100mg |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 100mg |

$665 | 2025-02-28 | |

| eNovation Chemicals LLC | D972057-500mg |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 500mg |

$1430 | 2025-02-28 | |

| eNovation Chemicals LLC | D972057-250mg |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 250mg |

$890 | 2025-02-28 | |

| eNovation Chemicals LLC | D972057-1g |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 1g |

$2235 | 2025-02-28 | |

| eNovation Chemicals LLC | D972057-5g |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 5g |

$8955 | 2024-07-28 | |

| eNovation Chemicals LLC | D972057-50mg |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 50mg |

$455 | 2025-02-25 | |

| eNovation Chemicals LLC | D972057-100mg |

5-Bromo-oxazole-2-carboxylic acid methyl ester |

2385363-22-2 | 95% | 100mg |

$665 | 2025-02-25 |

5-Bromo-oxazole-2-carboxylic acid methyl ester 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

2385363-22-2 (5-Bromo-oxazole-2-carboxylic acid methyl ester) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 55290-64-7(Dimethipin)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量